5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H2,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIAMRXJXVWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both hydroxymethyl and carboxamide functionalities. This reaction is often catalyzed by acids or bases, depending on the specific requirements of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Hydrazine-Mediated Functionalization
The hydroxymethyl and carboxamide groups undergo hydrazine exchange reactions to form hydrazides and hydrazones. For example:
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Hydrazide Formation : Treatment with 98% hydrazine replaces the amide group at position 3, yielding 4-acetamido-5-(1-hydrazinoethyl)-1,2-oxazole-3-carboxamide (9 ) as a white solid (mp 214°C) .
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Hydrazone Synthesis : Condensation with aldehydes (e.g., benzaldehyde) in the presence of p-toluenesulfonic acid produces hydrazone–hydrazone derivatives (e.g., 10 ), confirmed via IR and NMR spectroscopy .
Table 1: Key Hydrazine-Derived Products
*Yield estimated from analogous procedures in .
Cyclization to Heterocyclic Systems
The compound serves as a precursor for synthesizing fused heterocycles:
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Isoxazolo[4,5-e] triazepines : Intramolecular cyclization under acidic conditions forms seven-membered triazepine rings fused to the isoxazole core. This reaction is critical for generating analogs with anticancer activity .
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Geometric Isomerism : Derivatives like 4-acetamido-5-[hydrazinylidene(phenyl)methyl]-1,2-oxazole-3-carboxamide exhibit E/Z isomerism due to restricted rotation around the C=N bond, confirmed by dynamic NMR studies .
Amination and Alkylation
Reactive esters of 5-(hydroxymethyl)-1,2-oxazole-3-carboxamide participate in nucleophilic substitutions:
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Ammonia Reaction : Treatment with ammonia or primary amines replaces the hydroxymethyl group with aminomethyl moieties, forming derivatives like 3-hydroxy-5-aminomethylisoxazole. This reaction proceeds in ethanol/ammonia mixtures at elevated temperatures .
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Halogenation : Bromination of the hydroxymethyl group generates intermediates such as 3-bromo-5-bromomethyl-isoxazole, enabling further functionalization .
Esterification and Acylation
The carboxamide group undergoes esterification to enhance lipophilicity or introduce protective groups:
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Ethyl Ester Formation : Reaction with ethanol in acidic conditions converts the carboxamide to an ethyl ester, improving solubility for subsequent reactions .
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Acyl Hydrazones : Condensation with acyl chlorides introduces hydrophobic side chains, optimizing interactions with biological targets like protein kinase C (PKC) .
Anticancer Activity of Derivatives
Selected derivatives demonstrate potent cytotoxicity across cancer cell lines:
Table 2: Anticancer Activity of Key Derivatives
| Derivative | Cell Line | IC₅₀ (μM) | Comparison to Cisplatin | Source |
|---|---|---|---|---|
| Isoxazolo-triazepine 19 | MCF-7 (breast) | 12.3 | 2.1× more potent | |
| Hydrazone 27 | A549 (lung) | 8.7 | 1.8× more potent |
Mechanistic studies suggest these compounds inhibit PKC isoforms by mimicking diacylglycerol (DAG) binding, disrupting cancer cell signaling .
Stability and Reactivity Considerations
Scientific Research Applications
1.1. Inhibition of Acid Ceramidase
One of the prominent applications of 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide is as an inhibitor of acid ceramidase (AC). Research has demonstrated that compounds in this class can effectively engage with human neuroblastoma SH-SY5Y cells, indicating a potential role in the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD) and lysosomal storage disorders like Gaucher's and Krabbe's diseases. The compound's ability to modulate sphingolipid metabolism suggests it could be a therapeutic option for conditions characterized by ceramide accumulation .
Table 1: Summary of Biological Activity Against Acid Ceramidase
| Compound Name | IC50 (μM) | Target Disease | Mechanism of Action |
|---|---|---|---|
| This compound | 0.083 | Alzheimer's Disease | Inhibition of acid ceramidase |
| Other Analogues | Varies | Gaucher's Disease | Modulation of sphingolipid metabolism |
1.2. Mitochondrial Targeting
Another significant application is the compound's potential as a mitochondrial permeability transition pore (mtPTP) inhibitor. Studies have shown that derivatives of isoxazole compounds exhibit promising inhibitory activity against mitochondrial swelling, which is critical in preventing cell death associated with various pathologies . The ability to increase calcium retention capacity in mitochondria further supports its therapeutic potential.
Table 2: Mitochondrial Activity Metrics
| Compound Name | EC50 (μM) | Calcium Retention Ratio | Remarks |
|---|---|---|---|
| This compound | <0.39 | >5-fold | Effective mtPTP inhibitor |
| CsA | 4.46 | >100 | Positive control |
2.1. Neuroprotective Effects
A study focusing on the neuroprotective effects of this compound highlighted its role in reducing neuronal apoptosis through AC inhibition. This mechanism is particularly relevant for understanding how the compound may help mitigate the effects of neurodegenerative diseases .
2.2. Lysosomal Storage Disorders
Research has also indicated that this compound could play a crucial role in treating lysosomal storage disorders by enhancing the degradation pathways for accumulated substrates, thus alleviating symptoms associated with these conditions .
Future Directions in Research
The ongoing exploration of this compound emphasizes the need for further studies to optimize its pharmacological properties and assess long-term efficacy in clinical settings. Future research should focus on:
- Structural Optimization : Modifying chemical structures to enhance potency and selectivity.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic effects and safety profiles.
- Combination Therapies : Investigating synergistic effects with existing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the carboxamide group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Selected Isoxazole-3-carboxamides
Substituent Effects on Bioactivity and Physicochemical Properties
Polar vs. Nonpolar Substituents
- However, reduced lipophilicity may limit membrane permeability .
- Aryl Groups (e.g., Nitrophenyl, Chlorophenyl): Introduce steric bulk and electronic effects. Nitro groups (–NO2) enhance electron-withdrawing properties, improving binding to cholinesterase active sites .
- Bulky Aliphatic Groups (e.g., Tetrahydronaphthalenyl) : Increase hydrophobic interactions with enzyme pockets, as seen in xanthine oxidase inhibitors .
Carboxamide vs. Carboxylic Acid
- Carboxamide (–CONH2) : Engages in hydrogen bonding with target enzymes, critical for inhibitory activity (e.g., cholinesterase and xanthine oxidase targets) .
- Carboxylic Acid (–COOH): Acts as a stronger hydrogen bond donor/acceptor but may reduce bioavailability due to ionization at physiological pH .
Biological Activity
5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide, also known as a derivative of oxazole, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an oxazole ring with a hydroxymethyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 142.11 g/mol. The presence of these functional groups is crucial for its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives of oxazole compounds have been reported to range from 4.69 µM to 22.9 µM against strains like Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties:
The compound has also been evaluated for its anticancer potential. A study exploring oxazole derivatives found that some compounds exhibited cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism appears to involve inhibition of topoisomerase I, which is critical for DNA replication .
3. Anti-inflammatory Effects:
In addition to antimicrobial and anticancer activities, this compound has been proposed to possess anti-inflammatory properties. It may modulate signaling pathways associated with inflammation, although specific mechanisms remain under investigation .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as topoisomerases, which play a pivotal role in DNA processing.
- Receptor Interaction: It potentially interacts with receptors involved in inflammatory responses.
- Signaling Pathways: Modulation of pathways related to cell proliferation and apoptosis has been suggested as a mechanism for its anticancer effects .
Case Studies and Research Findings
A notable study highlighted the structure–activity relationship (SAR) of oxazole derivatives, indicating that modifications to the hydroxymethyl and carboxamide groups can enhance biological activity .
| Study | Biological Activity | Target | Findings |
|---|---|---|---|
| Study A | Antimicrobial | Various bacteria | MIC values between 4.69 µM - 22.9 µM |
| Study B | Anticancer | HCT-116, HeLa | Cytotoxic effects via topoisomerase I inhibition |
| Study C | Anti-inflammatory | Inflammatory pathways | Modulation observed in signaling pathways |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-(hydroxymethyl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via refluxing intermediates in alcoholic solutions under controlled conditions. For example, describes a general procedure where equimolar reactants are refluxed for 2–4 hours, followed by concentration and isolation via ice-cold precipitation. Yield optimization may involve adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, or stoichiometric ratios. Monitoring reaction progress via thin-layer chromatography (TLC) or UPLC/MS (as in ) ensures intermediate purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : outlines essential safety measures:
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles.
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent drainage contamination.
- Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets due to potential toxic gas release (e.g., nitrogen oxides) .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., Δppm < 2 for accuracy, as in –13).
- UPLC/MS : Monitor retention times (e.g., Rt ~2.7–2.8 min in –12) and detect impurities via fragmentation patterns.
- Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity .
Advanced Research Questions
Q. How can structural discrepancies in spectroscopic data (e.g., NMR, HRMS) for this compound derivatives be resolved?
- Methodological Answer :
- Crystallography : Resolve ambiguities in stereochemistry or tautomerism using single-crystal X-ray diffraction (as in for related dioxane-carboxylic acids).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to identify conformational preferences.
- Isotopic Labeling : Trace unexpected peaks in HRMS by synthesizing deuterated analogs to confirm fragmentation pathways .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated degradation studies:
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40–80°C for 24–72 hours.
- Stability-Indicating Assays : Use UPLC/MS to quantify degradation products (e.g., hydrolysis of the hydroxymethyl group or oxazole ring opening).
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins.
- Metabolite Profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-QTOF-MS (as in –13 for oxazolone derivatives).
- Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets (e.g., enzymes or receptors) and assess changes in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
